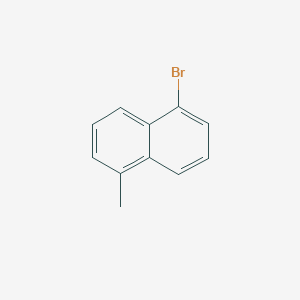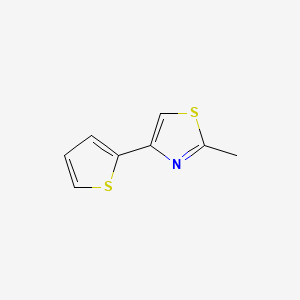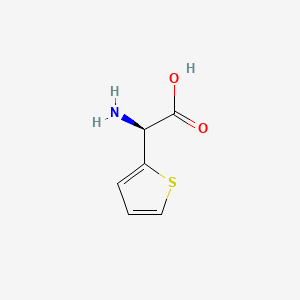
1-Bromo-5-methylnaphthalene
Vue d'ensemble
Description
1-Bromo-5-methylnaphthalene is a chemical compound that is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the fifth position of the naphthalene ring system. This compound is of interest in various chemical syntheses and reactions due to its structural properties.
Synthesis Analysis
The synthesis of 1-Bromo-5-methylnaphthalene has been achieved through a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, which is generated from 1,3-dibromobenzene and lithium diisopropylamide (LDA). This reaction produces a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation yield 1-Bromo-5-methylnaphthalene in high yields .
Molecular Structure Analysis
While the specific molecular structure analysis of 1-Bromo-5-methylnaphthalene is not detailed in the provided papers, the structure can be inferred from its synthesis and general knowledge of naphthalene derivatives. The presence of a bromine atom and a methyl group on the naphthalene ring system would influence its reactivity and physical properties.
Chemical Reactions Analysis
1-Bromo-5-methylnaphthalene can be used as a precursor in various chemical reactions. For instance, it can undergo palladium-catalyzed amination under microwave conditions to form 1-aminonaphthalenes, which are prepared in good yields . This demonstrates the compound's utility in forming aminated derivatives, which are valuable in pharmaceutical and material sciences.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis Processes
Reactivity and Selectivity in Chemical Reactions
The reactivity of 1-bromo-5-methylnaphthalene in chemical reactions demonstrates significant potential. For instance, its derivatives showed varying π-facial selectivity when reacting with singlet oxygen, influenced by the substituents at the stereogenic center (W. Adam & M. Prein, 1994).
Applications in Spectroscopy
1-Methylnaphthalene, a related compound, is extensively used as a laser-induced fluorescence (LIF) tracer for imaging in internal combustion engines. Research on its stability and reaction properties under various conditions is crucial for accurate measurement results (Peter Fendt et al., 2020).
Catalytic Reactions
The compound has also been studied in catalytic reactions. For example, in the hydrogenation of 1-methylnaphthalene, a high conversion rate of 98% to methyldecalins was achieved using specific catalysts (B. Demirel & W. Wiser, 1996).
Material Science Applications
In material science, it has been used in the synthesis of high-softening-point methylene-bridged pitches. This process involves the reaction of 1-methylnaphthalene with bromine under visible light irradiation, followed by a thermal reaction to produce high-quality carbonaceous pitches (Chuanzhang Ge et al., 2015).
Toxicology Studies
Although outside the primary scope of this query, it's important to note that related compounds like 1-methylnaphthalene have been studied for their toxicological effects. For instance, inhalation toxicity studies in rats have provided insights into the potential health risks associated with exposure to these compounds (Yong-Soon Kim et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .
Relevant Papers The synthesis and properties of 1-Bromo-5-methylnaphthalene have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
Mécanisme D'action
Target of Action
1-Bromo-5-methylnaphthalene is a chemical compound used in various chemical reactions . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the organisms it’s interacting with.
Mode of Action
The mode of action of 1-Bromo-5-methylnaphthalene is primarily through its participation in chemical reactions. For instance, it’s used in the synthesis of other compounds . The bromine atom in the compound can be replaced by other groups in a substitution reaction, thereby altering the properties of the resulting compound .
Biochemical Pathways
For example, they can be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction .
Result of Action
The results of 1-Bromo-5-methylnaphthalene’s action are dependent on the specific context of its use. In chemical reactions, it can contribute to the synthesis of a wide variety of compounds . .
Propriétés
IUPAC Name |
1-bromo-5-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWNUJVZXCUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296995 | |
| Record name | 1-bromo-5-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20366-59-0 | |
| Record name | 20366-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-5-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-5-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 1-bromo-5-methylnaphthalene as described in the research?
A1: The research outlines a novel synthesis of 1-bromo-5-methylnaphthalene []. This method utilizes a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, generated in situ from 1,3-dibromobenzene and lithium diisopropylamide (LDA). This reaction yields a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes. These intermediates are then subjected to a two-step deoxygenation process, resulting in the formation of 1-bromo-5-methylnaphthalene, alongside its regioisomer 1-bromo-8-methylnaphthalene, in high yields [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)





![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)





